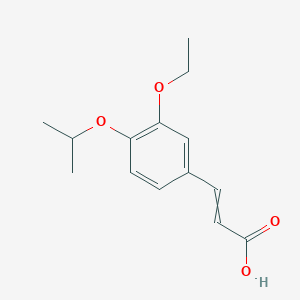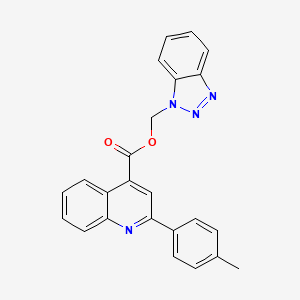![molecular formula C25H26N4O3S B12482914 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide](/img/structure/B12482914.png)
N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA typically involves multiple steps:
Formation of the Furan-2-carbonyl Piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-carbonyl piperazine intermediate.
Benzoylation: The intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoylated product.
Thiourea Formation: Finally, the benzoylated product is reacted with thiourea under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with improved durability and resistance to environmental factors.
Electronics: Its incorporation into electronic materials can enhance conductivity and stability.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The furan and piperazine moieties can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The thiourea group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA): Lacks the 3,4-dimethylbenzoyl group, resulting in different chemical properties and reactivity.
1-(4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL)THIOUREA: Similar structure but without the benzoyl group, affecting its binding affinity and biological activity.
Uniqueness
The presence of both the 3,4-dimethylbenzoyl and furan-2-carbonyl piperazine groups in 3-(3,4-DIMETHYLBENZOYL)-1-{4-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}THIOUREA provides a unique combination of electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C25H26N4O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C25H26N4O3S/c1-17-5-6-19(16-18(17)2)23(30)27-25(33)26-20-7-9-21(10-8-20)28-11-13-29(14-12-28)24(31)22-4-3-15-32-22/h3-10,15-16H,11-14H2,1-2H3,(H2,26,27,30,33) |
InChI Key |
WDUMBJWZMRBETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12482833.png)
![3-(propan-2-yloxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12482838.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12482840.png)

![Ethyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482847.png)
![N,2-bis[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12482860.png)

![azepan-1-yl[4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanone](/img/structure/B12482871.png)
![7-(furan-2-yl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12482883.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12482891.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12482898.png)
![{(3Z)-3-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl benzoate](/img/structure/B12482903.png)

![ethyl N-[(benzyloxy)carbonyl]phenylalanyltyrosinate](/img/structure/B12482922.png)
